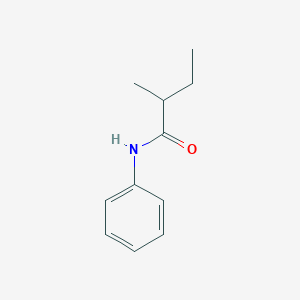

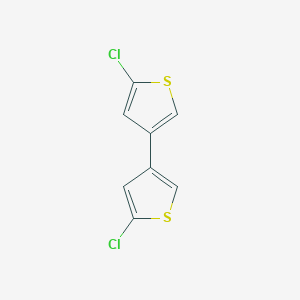

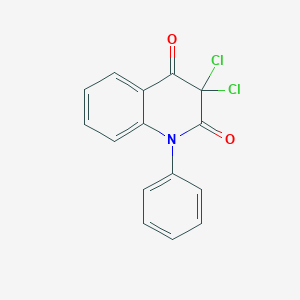

![molecular formula C15H14N4O B186847 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 444790-63-0](/img/structure/B186847.png)

6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Übersicht

Beschreibung

“6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 444790-63-0 . It has a molecular weight of 266.3 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3, (H,18,19) . This indicates the molecular structure of the compound. Detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of this compound .Wissenschaftliche Forschungsanwendungen

An eco-friendly synthesis method for derivatives of this compound was developed using ultrasound irradiation in an aqueous medium, eliminating the need for catalysts (Yi Zou et al., 2013).

Efficient synthesis of similar derivatives using trichloroacetic acid or ceric sulfate as catalysts in excellent yields and short reaction times was described (Z. Karimi-Jaberi et al., 2013).

The compound's derivatives were synthesized as potential anticancer agents using an ionic liquid as an eco-friendly and reusable catalyst (A. P. Nikalje et al., 2016).

A clean synthesis approach for similar compounds using sulfamic acid in ethanol was developed (S. V. Shinde et al., 2008).

Sodium ascorbate was used as a catalyst for an environmentally friendly synthesis method of these compounds (H. Kiyani & M. Bamdad, 2018).

Spectroscopic and structural investigations of a synthetic analog were conducted for potential pharmaceutical applications (Ratnesh Kumar et al., 2020).

Glycerol was used for a green synthesis method of these compounds under catalyst-free conditions (Rajesh H. Vekariya & H. Patel, 2016).

A novel series of derivatives were synthesized and evaluated for antibacterial, anti-tuberculosis, and cytotoxicity, showing significant activity (Mahesh S. Vasava et al., 2019).

A practical catalyst-free synthesis method in aqueous medium was described (Manisha Bihani et al., 2013).

An aqueous, catalyst-free synthesis method for trifluoromethyl derivatives was developed (Chenxia Yu et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are currently unknown. This compound is part of a class of molecules known as dihydropyrano[2,3-c]pyrazoles , which have been studied for their wide applications in medicinal and pharmaceutical chemistry . .

Mode of Action

It is synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related dihydropyrano[2,3-c]pyrazoles are known for their anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities

Result of Action

As a member of the dihydropyrano[2,3-c]pyrazoles class, it may share some of the known properties of these compounds, such as anti-microbial, anti-inflammatory, and anti-cancer activities . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Related dihydropyrano[2,3-c]pyrazoles are known for their interactions with various enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the specific functional groups present in the compound.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile at different dosages in animal models have not been reported. Related compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been studied for their interactions with various enzymes or cofactors, and their effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .

Subcellular Localization

Related compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Eigenschaften

IUPAC Name |

6-amino-3-ethyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGUQOTYBGUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384637 | |

| Record name | 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444790-63-0 | |

| Record name | 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

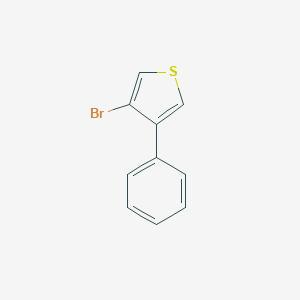

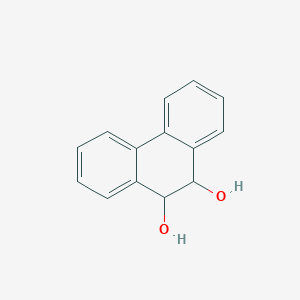

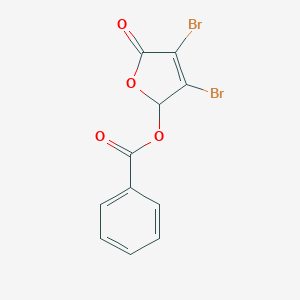

![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)

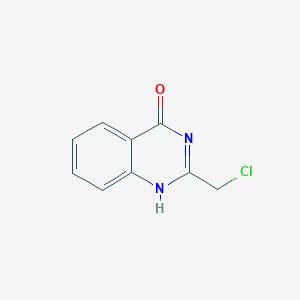

![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)